molecular formula C8H15ClO B8343802 2-Ethyl-3-methyl-pentanoylchloride

2-Ethyl-3-methyl-pentanoylchloride

Cat. No. B8343802
M. Wt: 162.66 g/mol
InChI Key: APPZOBDHIFQHIW-UHFFFAOYSA-N
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Patent
US08846903B2

Procedure details

2-Ethyl-3-methyl-pentanoylchloride (0.057 mol), was prepared using thionylchloride according to a published method [24], and dissolved in dry acetonitrile (50 ml). The 2-ethyl-3-methyl-pentanoylchloride solution was slowly added to a boiling solution of urea (0.14 moles) in dry acetonitrile (100 ml) and was allowed to reflux for 2 hours. Thereafter the organic solvent was evaporated under reduced pressure and the product was dissolved in 100 ml ethyl acetate and washed three times with 20 ml of distilled water. The organic fraction was dried over MgSO4, filtered and evaporated under reduced pressure. The product was purified by crystallization from ethyl acetate.
Quantity
0.057 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.14 mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH:7]([CH3:10])[CH2:8][CH3:9])[C:4](Cl)=[O:5])[CH3:2].S(Cl)(Cl)=O.[NH2:15][C:16]([NH2:18])=[O:17]>C(#N)C>[CH2:1]([CH:3]([CH:7]([CH3:10])[CH2:8][CH3:9])[C:4]([NH:15][C:16]([NH2:18])=[O:17])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.057 mol
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(CC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(CC)C
Name
Quantity
0.14 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Thereafter the organic solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in 100 ml ethyl acetate
WASH
Type
WASH
Details
washed three times with 20 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by crystallization from ethyl acetate

Outcomes

Product
Name
Type
Smiles
C(C)C(C(=O)NC(=O)N)C(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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